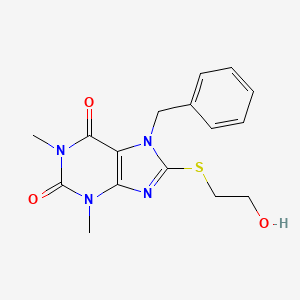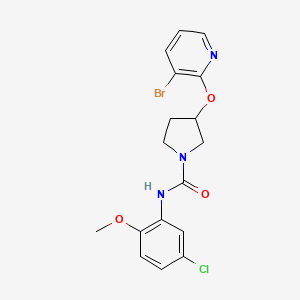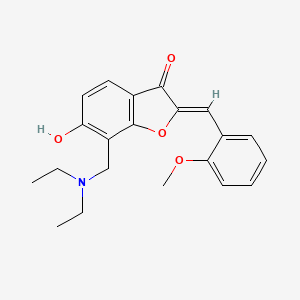
4-Bromo-3-ethylphenol
Descripción general
Descripción
4-Bromo-3-ethylphenol is a chemical compound with the CAS Number: 99873-30-0. It has a molecular weight of 201.06 . The IUPAC name for this compound is 4-bromo-3-ethylphenol .
Synthesis Analysis
The synthesis of phenols like 4-Bromo-3-ethylphenol can be achieved through several laboratory methods such as an ester rearrangement in the Fries rearrangement, a rearrangement of N-phenylhydroxylamines in the Bamberger rearrangement, hydrolysis of phenolic esters or ethers, and reduction of quinones .Molecular Structure Analysis
The InChI code for 4-Bromo-3-ethylphenol is 1S/C8H9BrO/c1-2-6-5-7 (10)3-4-8 (6)9/h3-5,10H,2H2,1H3 . The compound contains a total of 19 bonds, including 10 non-H bonds, 6 multiple bonds, 1 rotatable bond, 6 aromatic bonds, 1 six-membered ring, and 1 aromatic hydroxyl .Physical And Chemical Properties Analysis
4-Bromo-3-ethylphenol is a solid at room temperature . It has a boiling point of 267°C at 760 mmHg .Aplicaciones Científicas De Investigación
Biosynthesis in Engineered Bacteria
Zhang, Long, and Ding (2020) explored the heterologous synthesis of 4-ethylphenol (a compound related to 4-Bromo-3-ethylphenol) in engineered Escherichia coli. They constructed an artificial biosynthetic pathway in E. coli for the production of 4-ethylphenol from simple carbon sources, demonstrating potential for large-scale industrial application in pharmaceuticals and food industries (Zhang, Long, & Ding, 2020).
Bromophenols as Natural Products
Guo et al. (2011) synthesized bromophenols, including compounds similar to 4-Bromo-3-ethylphenol, from red algae. These compounds showed moderate protein tyrosine phosphatase 1B (PTP1B) inhibitory activities, indicating potential for in vivo studies of their structure-activity relationships (Guo, Li, Li, Shi, & Han, 2011).
Radical Scavenging Activity
Li et al. (2012) discovered new nitrogen-containing bromophenols in the marine red alga Rhodomela confervoides. These bromophenols demonstrated potent scavenging activity against radicals, suggesting potential applications in food and pharmaceuticals as natural antioxidants (Li, Li, Gloer, & Wang, 2012).
Antibacterial Properties
Xu et al. (2003) isolated bromophenols from the marine red alga Rhodomela confervoides, demonstrating significant antibacterial activity. This suggests potential application of these compounds in developing antibacterial agents (Xu, Fan, Yan, Li, Niu, & Tseng, 2003).
Chemical Characterization and Interaction Studies
Demircioğlu et al. (2019) conducted a study on a compound structurally similar to 4-Bromo-3-ethylphenol. They characterized it using spectroscopic techniques and investigated its interactions with DNA bases, highlighting its chemical activity and potential in biochemical research (Demircioğlu, Kaştaş, Kaştaş, & Frank, 2019).
Cellular Antioxidant Effects
Olsen et al. (2013) evaluated the antioxidant activity of bromophenols isolated from the red alga Vertebrata lanosa. Their findings underscore the potential use of these compounds in pharmaceuticals and food industries as antioxidants (Olsen, Hansen, Isaksson, & Andersen, 2013).
Anticancer Potential
Guo et al. (2018) synthesized a novel bromophenol derivative and assessed its anticancer activities on human lung cancer cells. The study demonstrated the compound's potential in inducing apoptosis and cell cycle arrest, indicating its potential as an anticancer agent (Guo, Wang, Zhao, Liu, Li, Jiang, Luo, Guo, Wu, & Shi, 2018).
Electrophilic Aromatic Substitution Reactions
Kawakami, Nishi, Kishi, and Onodera (2009) explored the formation of polyhalogenated ethylphenoxyethylphenols, including structures similar to 4-Bromo-3-ethylphenol, during chlorination in the presence of bromide ions. This study contributes to understanding the reactions and potential applications of bromophenols in chemical synthesis (Kawakami, Nishi, Kishi, & Onodera, 2009).
Antioxidant and Anticancer Activities of Derivatives
Dong et al. (2022) synthesized derivatives of natural bromophenols and evaluated their antioxidant and anticancer activities. These derivatives, related to 4-Bromo-3-ethylphenol, showed potential in ameliorating oxidative damage and inducing apoptosis in cancer cells, highlighting their therapeutic potential (Dong, Wang, Guo, Stagos, Giakountis, Trachana, Lin, Liu, & Liu, 2022).
Safety and Hazards
Mecanismo De Acción
Biochemical Pathways
Bromophenols, including 4-bromo-3-ethylphenol, are known to be involved in the degradation of aromatic compounds .
Pharmacokinetics
It is known to have high gastrointestinal absorption and is permeable to the blood-brain barrier . It is also known to inhibit CYP1A2, an enzyme involved in drug metabolism .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Bromo-3-ethylphenol. For instance, its solubility can affect its bioavailability and distribution in the body . Additionally, its interaction with other substances in the environment, such as other drugs or chemicals, can influence its effects.
Propiedades
IUPAC Name |
4-bromo-3-ethylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrO/c1-2-6-5-7(10)3-4-8(6)9/h3-5,10H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAMRWHABCOLYHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-3-ethylphenol | |
Synthesis routes and methods
Procedure details












Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Cyclopropyl-3-({1-[(1-hydroxycyclohexyl)methyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one](/img/structure/B2404647.png)
![5-{3-[4-(tert-butyl)phenoxy]phenyl}-2-(1,2,3,4-tetrahydro-1-isoquinolinyl)-4-(1H-1,2,4-triazol-1-yl)-1,3-cyclohexanedione](/img/structure/B2404649.png)


![N-(1-cyanocyclohexyl)-2-[3-(5-phenyl-1H-1,2,4-triazol-3-yl)piperidin-1-yl]acetamide hydrochloride](/img/structure/B2404654.png)
![4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-sulfonyl chloride](/img/structure/B2404655.png)



![2-[(3-Methylphenyl)amino]-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid](/img/structure/B2404661.png)
![6-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-3-(3,4-dimethylphenyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2404664.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(1-ethylindol-3-yl)sulfonylacetamide](/img/structure/B2404666.png)
![9-(4-methoxyphenyl)-1-methyl-3-pentyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2404668.png)